2,2-Dimethyl-6-oxoheptanoic acid
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Overview
Description
2,2-Dimethyl-6-oxoheptanoic acid is an organic compound with the molecular formula C9H16O3. It is a monocarboxylic acid with an acyl functional group. This compound is also known by its IUPAC name, this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-6-oxoheptanoic acid can be achieved through various organic synthesis methods. One common method involves the oxidation of 2,2-Dimethyl-6-hydroxyheptanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using robust and efficient oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-6-oxoheptanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce more complex carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where the acyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: More complex carboxylic acids.
Reduction: Alcohols and other reduced forms.
Substitution: Compounds with different functional groups replacing the acyl group.
Scientific Research Applications
2,2-Dimethyl-6-oxoheptanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-6-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of various metabolites. These metabolites can then interact with different biological pathways, exerting their effects .
Comparison with Similar Compounds
Similar Compounds
6-Oxoheptanoic acid: Another monocarboxylic acid with a similar structure but without the dimethyl substitution.
2,2-Dimethyl-6-oxoheptanoic acid methyl ester: A methyl ester derivative of the compound
Uniqueness
This compound is unique due to its specific molecular structure, which includes a dimethyl substitution at the second carbon. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
461-11-0 |
---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2,2-dimethyl-6-oxoheptanoic acid |
InChI |
InChI=1S/C9H16O3/c1-7(10)5-4-6-9(2,3)8(11)12/h4-6H2,1-3H3,(H,11,12) |
InChI Key |
KDCDRDLFMIISIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC(C)(C)C(=O)O |
Origin of Product |
United States |
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